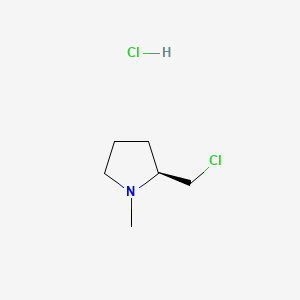

(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride

Description

Historical Development and Discovery Timeline

The development of (S)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is closely tied to the broader evolution of pyrrolidine chemistry. While the search results do not provide a specific date for the first synthesis of this particular compound, its development can be contextualized within the advancement of methods for creating chiral pyrrolidine derivatives.

The synthesis of 2-chloromethylpyridine, a related heterocyclic compound, was initially reported in the Journal of Heterocyclic Chemistry in the early 1980s, as indicated by a publication from 1981. This development likely influenced subsequent work on pyrrolidine derivatives. The methodologies for synthesizing chloromethyl-substituted nitrogen heterocycles evolved significantly throughout the late 20th century, with improved routes being developed to enhance efficiency and stereoselectivity.

More recently, patent literature from 2012 describes a specific synthesis method for (S)-N-methyl-2-chloroethyl-pyrrolidine, indicating continuing refinement of synthetic approaches to these compounds. This patent details a resolution method using levotartaric acid to separate the stereoisomers, representing an important advancement in accessing enantiomerically pure forms of the compound.

The timeline below summarizes key developments in the chemistry of this compound and related structures:

Systematic Nomenclature and IUPAC Conventions

The systematic naming of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds and stereochemistry designation.

The base heterocyclic structure is pyrrolidine, a saturated five-membered ring containing one nitrogen atom. The compound includes two substituents on this ring:

- A chloromethyl group (chloromethyl-) at position 2

- A methyl group (methyl-) at position 1 (the nitrogen atom)

The stereochemistry is designated by the prefix (S)-, indicating the absolute configuration at the stereogenic center (carbon 2 of the pyrrolidine ring) according to the Cahn-Ingold-Prelog priority rules. The hydrochloride suffix denotes that it is the salt formed with hydrochloric acid.

Several alternative naming conventions appear in the literature:

- (S)-1-Methyl-2-chloromethylpyrrolidine hydrochloride

- Pyrrolidine, 2-(chloromethyl)-1-methyl-, hydrochloride (1:1), (2S)-

- (2S)-2-(chloromethyl)-1-methylpyrrolidinium chloride

The compound is represented by several identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 67824-38-8 |

| Molecular Formula | C₆H₁₃Cl₂N |

| Molecular Weight | 170.08 g/mol |

| SMILES Notation | CN1C@HCCC1.[H]Cl |

| InChI | InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1.HCl |

The structural characteristics of this compound include:

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 3.24 Ų |

| LogP | 1.74 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Position in Contemporary Heterocyclic Chemistry

This compound occupies an important position in contemporary heterocyclic chemistry, particularly as a versatile building block for the synthesis of biologically active compounds. Its significance stems from several key attributes:

First, the compound represents an important class of chiral nitrogen-containing heterocycles. Pyrrolidine derivatives are prevalent in natural products and pharmaceuticals, with the pyrrolidine ring being a common structural motif in numerous bioactive compounds. The nitrogen heterocycle provides a basic site that can participate in hydrogen bonding and other interactions crucial for biological activity.

Second, this compound serves as a valuable synthetic intermediate. The reactive chloromethyl group provides a versatile handle for further functionalization through nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various pharmaceutical compounds, as noted in multiple sources.

A noteworthy application is in the synthesis of phenylpyrrolidine ether derivatives, which have been investigated for their nicotinic receptor activities. The reaction typically involves:

- Synthesis of (S)-2-(chloromethyl)-1-methylpyrrolidine using thionyl chloride as a halogenating agent

- Subsequent reaction with phenolic derivatives to form the corresponding ethers

Table: Applications of this compound in Synthesis

The compound is also significant in the broader context of asymmetric synthesis. The field of enantioselective synthesis has seen substantial growth in recent decades, with increasing demand for methods to produce enantiomerically pure compounds. A 2022 publication describes "the first catalytic enantioselective method for the synthesis of chiral 2,2-disubstituted pyrrolidines," demonstrating the continuing relevance of functionalized pyrrolidines in contemporary synthetic chemistry.

Furthermore, the chemistry of pyrrolidine derivatives intersects with research on nitrogen heterocycles as pharmaceutical agents. A 2022 review emphasizes the "therapeutic potential of pyrrole and pyrrolidine analogs," highlighting their importance in medicinal chemistry. While this compound itself is primarily used as an intermediate rather than a therapeutic agent, its role in constructing bioactive molecules underscores its significance in modern heterocyclic chemistry.

Properties

CAS No. |

67824-38-8 |

|---|---|

Molecular Formula |

C6H13Cl2N |

Molecular Weight |

170.08 g/mol |

IUPAC Name |

(2S)-2-(chloromethyl)-1-methylpyrrolidin-1-ium;chloride |

InChI |

InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

JMYYNTRVGBDWDB-RGMNGODLSA-N |

SMILES |

CN1CCCC1CCl.Cl |

Isomeric SMILES |

C[NH+]1CCC[C@H]1CCl.[Cl-] |

Canonical SMILES |

C[NH+]1CCCC1CCl.[Cl-] |

Other CAS No. |

67824-38-8 |

Origin of Product |

United States |

Preparation Methods

Resolution of N-methyl-2-aminoethylpyrrolidine

- Resolving agent: Levotartaric acid is used to resolve the racemic or achiral N-methyl-2-aminoethylpyrrolidine by forming diastereomeric salts.

- Solvent: Methanol is employed as the solvent for dissolution and reaction.

- Conditions: The levotartaric acid is dissolved in methanol and cooled to 0–10 °C. Then, N-methyl-2-aminoethylpyrrolidine is added dropwise over 10 minutes to 5 hours while maintaining the temperature between 5–30 °C.

- Reaction time: After addition, the mixture is stirred for 3–12 hours at controlled temperature (typically 0–10 °C).

- Isolation: The resulting (S)-N-methyl-2-aminoethylpyrrolidine tartrate salt is isolated by centrifugation.

Conversion to (S)-2-(Chloromethyl)-1-methylpyrrolidine

- Dissolution and basification: The tartrate salt is dissolved in water, and the solution is alkalized to pH 10–11 using 30% aqueous sodium hydroxide, maintaining temperature below 30 °C.

- Extraction: The free base (S)-N-methyl-2-aminoethylpyrrolidine is extracted with chloroform three times.

- Purification: The combined organic phases are concentrated by vacuum distillation to yield the (S)-2-(chloromethyl)-1-methylpyrrolidine.

- Yield and purity: Yields are typically greater than 75%, with purity exceeding 99% (GC analysis), and optical rotation values less than -94°, indicating high enantiomeric excess.

Detailed Experimental Data and Conditions

| Parameter | Range / Value | Notes |

|---|---|---|

| Molar ratio (levotartaric acid : N-methyl-2-aminoethylpyrrolidine) | 1–3 : 1 (preferably 1.3 : 1) | Ensures effective resolution |

| Mass ratio (methanol : N-methyl-2-aminoethylpyrrolidine) | 3–15 : 1 (preferably 5 : 1) | Solvent volume for dissolution |

| Temperature during addition | 0–10 °C (controlled) | Critical for stereoselectivity |

| Dropping time | 10 min – 5 h (preferably 1 h) | Controls reaction kinetics |

| Stirring time after addition | 3–12 h (preferably 6 h) | Ensures complete salt formation |

| pH during basification | 10–11 | Achieved with 30% NaOH solution |

| Extraction solvent | Chloroform (3 times) | Efficient extraction of free base |

| Extraction temperature | Below 30 °C | Prevents decomposition |

| Final purification | Vacuum distillation | Removes solvent, isolates pure compound |

| Yield | >75% (up to ~81.8% in scale-up) | High efficiency |

| Purity (GC) | >99% | High chemical purity |

| Optical rotation (in chloroform) | -94° to -95.2° | High optical purity |

Representative Experimental Embodiments

| Embodiment | Levotartaric Acid (g) | N-methyl-2-aminoethylpyrrolidine (g) | Methanol (g) | Yield (%) | Purity (GC %) | Optical Rotation (°) |

|---|---|---|---|---|---|---|

| 1 | 48.75 | 32 | 160 | 75.1 | 99.12 | -94.7 |

| 2 | 97.6 | 64 | 320 | 78.8 | 99.22 | -94.8 |

| 3 | 195.2 | 128 | 640 | 81.4 | 99.42 | -95.2 |

| 4 | 292.8 | 192 | 960 | 81.8 | 99.40 | -95.1 |

These embodiments demonstrate scalability and reproducibility of the method, maintaining high yield and purity across increasing batch sizes.

Advantages of the Method

- High enantiomeric excess: Optical rotation values around -94° indicate excellent stereoselectivity.

- High chemical purity: Purity above 99% ensures suitability for pharmaceutical intermediate use.

- Good yield: Yields consistently over 75% reflect process efficiency.

- Reduced raw material loss: The resolution step with levotartaric acid minimizes loss during isolation.

- Mild reaction conditions: Low temperature and aqueous work-up reduce side reactions and degradation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with oxygen-, nitrogen-, and sulfur-based nucleophiles.

Phenoxide Substitution

Reaction with phenolic derivatives in dry acetonitrile under reflux (48 hours, N₂ atmosphere) yields (S)-1-methyl-2-(phenoxymethyl)pyrrolidine derivatives. Typical yields range from 40% to 60% after flash chromatography purification .

Example Reaction:

| Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|

| Phenol | 48h reflux, CH₃CN | 40–60% | |

| 4-Nitrophenol | 48h reflux, CH₃CN | 45% |

Ammonia/Alkylamine Substitution

Reaction with ammonia in methanol at 20–30°C produces 2-(2-aminoethyl)pyrrolidine derivatives. Excess ammonia and prolonged stirring (4–6 hours) improve yields up to 90% .

Mechanism:

SN2 displacement facilitated by the polar aprotic solvent and steric accessibility of the chloromethyl group.

Elimination Reactions

Under basic conditions, dehydrohalogenation forms a pyrroline intermediate.

Example Pathway:

| Base | Solvent | Temperature | Outcome |

|---|---|---|---|

| NaOH (30%) | H₂O | <30°C | Incomplete elimination |

| Triethylamine | Methanol | Reflux | Partial elimination |

Salt Formation and Stability

The hydrochloride salt enhances stability and solubility in polar solvents. Key properties:

Catalytic Coupling Reactions

Pd-catalyzed cross-coupling with arylthianthrenium triflates enables synthesis of biaryl-pyrrolidine hybrids. Reported diastereoselectivity exceeds 90% in optimized conditions .

Example Application:

Stereochemical Considerations

The (S)-configuration at C2 is retained during most reactions due to the SN2 mechanism. Chiral HPLC and optical rotation data confirm >99% enantiomeric purity post-reaction .

Scientific Research Applications

Organic Synthesis

(S)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride is widely used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It serves as a building block for the development of new psychoactive substances and biologically active molecules. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug development, particularly for compounds targeting central nervous system disorders .

Medicinal Chemistry

The compound has shown potential pharmacological activities, including:

- Antidepressant Activity : It may modulate serotonin and norepinephrine pathways, similar to other psychoactive compounds, suggesting potential use in treating depression and anxiety disorders .

- Antinociceptive Effects : Preliminary studies indicate possible analgesic properties, beneficial for pain management .

The hydrochloride form of the compound enhances its reactivity and biological interactions, facilitating its use in various pharmacological studies.

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and interactions with neurotransmitter systems. Its structural similarity to known psychoactive agents allows it to interact with serotonin (5-HT) and dopamine receptors, influencing mood regulation and pain perception .

Case Study 1: Synthesis of Phenylpyrrolidine Derivatives

In a study exploring the synthesis of phenylpyrrolidine derivatives, researchers utilized (S)-2-(chloromethyl)-1-methylpyrrolidine as a key intermediate. The resulting derivatives exhibited significant binding affinities at nicotinic acetylcholine receptors (nAChRs), indicating their potential therapeutic applications in neurological disorders .

Case Study 2: Pharmacological Profiling

Another study investigated the pharmacological profile of derivatives synthesized from (S)-2-(chloromethyl)-1-methylpyrrolidine. The results demonstrated that subtle structural modifications could drastically modulate the efficacy of agonists at nAChRs, highlighting the compound's relevance in developing new treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in biochemical studies to probe the activity of enzymes and other proteins.

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₆H₁₃Cl₂N

- CAS Registry No.: 67824-38-8

- Purity: ≥97% (typically supplied as a crystalline solid)

- Storage: Requires immediate use post-synthesis due to instability .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinctions:

*Synonyms for 1-(2-Chloroethyl)pyrrolidine HCl include N-2-chloroethylpyrrolidine HCl (CAS: 58055-93-9) .

Stability and Handling

Biological Activity

(S)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly concerning neurotransmitter modulation and analgesic properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a chloromethyl group and a methyl group, which contributes to its unique reactivity and biological activity. The hydrochloride salt form enhances solubility, making it suitable for various biological studies.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : It may modulate serotonin and norepinephrine pathways, similar to other psychoactive compounds.

- Antinociceptive Effects : Potential analgesic properties have been suggested based on structural analogs that influence pain pathways.

The biological activity of this compound is largely determined by its interactions with various biological targets. Studies have focused on its effects on neurotransmitter systems, particularly through receptor binding assays.

Interaction with Receptors

- Nicotinic Acetylcholine Receptors (nAChR) : The compound has shown partial agonist activity at the α4β2 nAChR, indicating potential applications in treating cognitive disorders or nicotine addiction. Molecular docking studies have rationalized its agonist activity, suggesting a specific binding affinity to these receptors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Similarity | Notable Biological Activity |

|---|---|---|

| 1-Methylpyrrolidine | Pyrrolidine ring | Neurotransmitter modulation |

| 2-Methylpyrrolidine | Pyrrolidine ring | Analgesic properties |

| 3-Chloropropyl-1-methylpyrrolidine | Chlorinated variant | Potential antidepressant effects |

The presence of the chloromethyl group in this compound enhances its interaction with biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

- Antidepressant Mechanism : A study highlighted its ability to modulate serotonin and norepinephrine pathways, suggesting a mechanism similar to traditional antidepressants.

- Analgesic Properties : Research indicated that compounds with similar structures exhibited significant analgesic effects, prompting investigations into the antinociceptive potential of this compound.

- Nicotinic Receptor Interaction : Functional assays demonstrated that this compound acts as a partial agonist at nAChRs, which could be beneficial in developing treatments for conditions like Alzheimer's disease or nicotine dependence .

Q & A

Q. What synthetic pathways are effective for producing (S)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of pyrrolidine derivatives or stereoselective alkylation. For example, chloromethylation of 1-methylpyrrolidine using chlorinating agents (e.g., thionyl chloride) under anhydrous conditions is a common route. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) significantly influence enantiomeric purity and yield. Catalytic asymmetric methods, such as chiral auxiliaries or organocatalysts, may enhance stereochemical control .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Higher temps risk racemization |

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Catalyst | Chiral Lewis acids | Improves enantiomeric excess |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Referencing SDS guidelines (e.g., LGC Limited), use respiratory protection (FFP2 masks) and gloves (nitrile) to avoid inhalation or dermal contact. Store in airtight containers at 2–8°C to prevent degradation. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for inhalation exposure .

Q. Which analytical techniques are most reliable for confirming the compound’s stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H; mobile phase: hexane/isopropanol (90:10) .

- NMR Spectroscopy : -NMR distinguishes chloromethyl vs. methyl groups (δ 45–55 ppm for CHCl; δ 25–30 ppm for CH). H-NMR coupling constants (e.g., J = 5–7 Hz) confirm pyrrolidine ring conformation .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Cross-validate with complementary techniques:

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 178.05).

- IR Spectroscopy : Validate C-Cl stretches (~650 cm) and pyrrolidine ring vibrations.

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses?

- Methodological Answer :

- Kinetic Resolution : Use chiral catalysts (e.g., Jacobsen’s thiourea) to favor the (S)-enantiomer during alkylation.

- Crystallization-Induced Diastereomer Transformation : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid) .

- Continuous Flow Reactors : Improve mixing efficiency and reduce racemization risks at scale .

Q. How do structural modifications of the pyrrolidine ring affect the compound’s reactivity in downstream applications?

- Methodological Answer :

- Electrophilicity : The chloromethyl group enhances susceptibility to nucleophilic substitution (e.g., with amines or thiols).

- Steric Effects : 1-Methyl substitution restricts ring puckering, influencing binding affinity in receptor studies.

- Stability : Hydrochloride salts improve solubility but may hydrolyze in aqueous buffers (pH > 7); monitor via LC-MS .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Control Experiments : Verify compound stability under assay conditions (e.g., PBS pH 7.4, 37°C).

- Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity .

- Dose-Response Curves : Repeat assays with freshly prepared solutions to rule out batch variability .

Experimental Design Considerations

Q. What are the critical parameters for designing a stability study of this compound under varying pH conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.